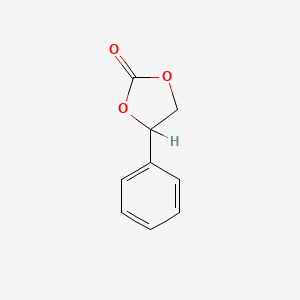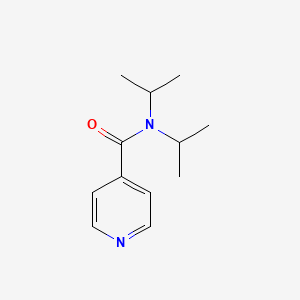![molecular formula C9H8Cl2O3 B1361618 [4-Chloro-2-(chloromethyl)phenoxy]acetic acid CAS No. 4286-99-1](/img/structure/B1361618.png)
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is represented by the linear formula: C9H8Cl2O3 . The InChI Code for this compound is 1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical form of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is solid . It has a molecular weight of 235.07 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
-
Herbicide
- Field : Agriculture
- Application : “[4-Chloro-2-(chloromethyl)phenoxy]acetic acid”, also known as MCPA, is a synthetic herbicide widely used in agriculture to control broadleaf weeds.
- Method : The compound is typically applied to the leaves of plants and is absorbed by the plant, where it interferes with growth.
- Results : Effective control of broadleaf weeds, improving crop yields.
-
Anti-bacterial Activity
-
Treatment of High Blood Pressure and Edema
- Field : Medicine
- Application : Phenoxyacetic acid, which is structurally similar to “[4-Chloro-2-(chloromethyl)phenoxy]acetic acid”, is used for the treatment of high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure .
- Method : The compound is typically administered orally .
- Results : Effective in treating hypertension and edema .
-
Antimicrobial Activity
- Field : Pharmacology and Medicine
- Application : The compound is used as a special compound for antimicrobial activity .
- Method : The compound’s phenoxy properties and controlled acidic content contribute to its antimicrobial properties .
- Results : The compound has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
-
Degradation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane
- Field : Environmental Science
- Application : 4-Chlorophenylacetic acid, which is structurally similar to “[4-Chloro-2-(chloromethyl)phenoxy]acetic acid”, is used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Method : The compound is typically administered to the bacteria, and its degradation is studied .
- Results : The compound is effectively degraded by the bacteria .
- Anticancer Properties
- Field : Medicine
- Application : 4-Chlorophenylacetic acid, which is structurally similar to “[4-Chloro-2-(chloromethyl)phenoxy]acetic acid”, possesses anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
- Method : The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
- Results : The compound has shown potential in the prevention or treatment of estrogen-sensitive breast cancer .
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQCPPILNZOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962745 | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
CAS RN |
4286-99-1 | |
| Record name | NSC65087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



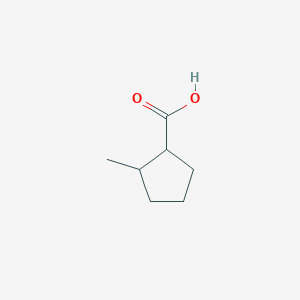
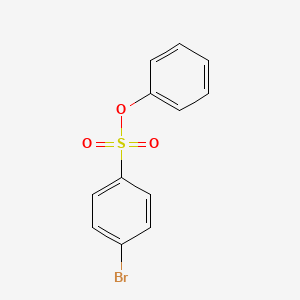
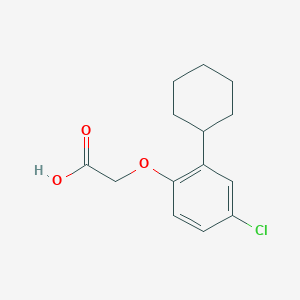
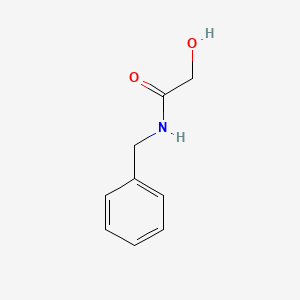
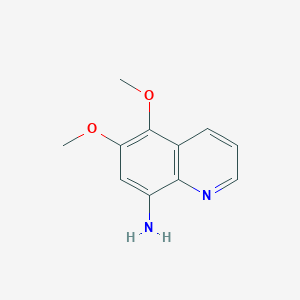
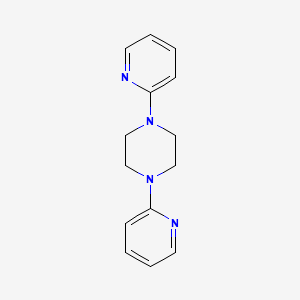

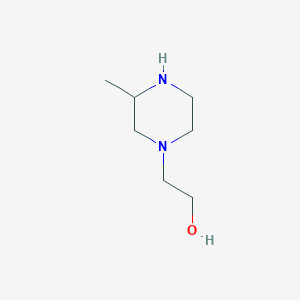
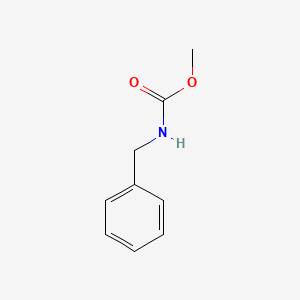
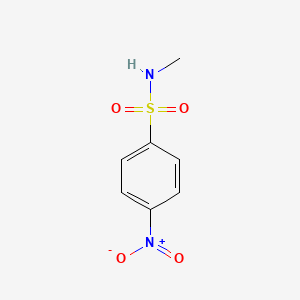

![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)
